molecular formula C7H9IN2O B14840106 4-(2-Aminoethyl)-6-iodopyridin-2-OL

4-(2-Aminoethyl)-6-iodopyridin-2-OL

Cat. No.: B14840106
M. Wt: 264.06 g/mol
InChI Key: CULWDORVAQHSAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Aminoethyl)-6-iodopyridin-2-OL is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an aminoethyl group and an iodine atom attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-6-iodopyridin-2-OL typically involves the iodination of a pyridine derivative followed by the introduction of the aminoethyl group. One common method involves the reaction of 2-hydroxypyridine with iodine in the presence of a suitable oxidizing agent to form 6-iodo-2-hydroxypyridine. This intermediate is then reacted with ethylenediamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-6-iodopyridin-2-OL can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The iodine atom can be reduced to form deiodinated derivatives.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of deiodinated pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

4-(2-Aminoethyl)-6-iodopyridin-2-OL has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in biological studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-6-iodopyridin-2-OL involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Aminoethyl)pyridine
  • 6-Iodo-2-hydroxypyridine
  • 4-(2-Aminoethyl)-6-chloropyridin-2-OL

Uniqueness

4-(2-Aminoethyl)-6-iodopyridin-2-OL is unique due to the presence of both an aminoethyl group and an iodine atom on the pyridine ring. This combination of functional groups imparts distinct chemical properties, such as enhanced reactivity and the ability to form specific interactions with biological targets. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C7H9IN2O

Molecular Weight

264.06 g/mol

IUPAC Name

4-(2-aminoethyl)-6-iodo-1H-pyridin-2-one

InChI

InChI=1S/C7H9IN2O/c8-6-3-5(1-2-9)4-7(11)10-6/h3-4H,1-2,9H2,(H,10,11)

InChI Key

CULWDORVAQHSAW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(NC1=O)I)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.